1-Isobutyryl-1H-indole-3-carbonitrile CAS 1267470-51-8 properties
1-Isobutyryl-1H-indole-3-carbonitrile CAS 1267470-51-8 properties
This technical guide provides a comprehensive analysis of 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8), a specialized pharmaceutical intermediate used in the synthesis of bioactive indole scaffolds.
Advanced Intermediate for Kinase Inhibitor & Alkaloid Synthesis[1]
Part 1: Executive Summary
1-Isobutyryl-1H-indole-3-carbonitrile is a functionalized indole derivative characterized by an electron-withdrawing nitrile group at the C3 position and a steric isobutyryl protecting group at the N1 position. This compound serves as a critical "switch" intermediate in medicinal chemistry. The N-isobutyryl group not only protects the indole nitrogen from unwanted alkylation but also electronically tunes the ring system, facilitating regioselective transformations at the C2 position via directed lithiation. It is widely utilized in the development of Janus Kinase (JAK) inhibitors , antiviral agents , and synthetic tryptamine analogs.
Part 2: Chemical Identity & Physicochemical Properties[2][3]
Identification Data
| Property | Specification |
| IUPAC Name | 1-(2-Methylpropanoyl)indole-3-carbonitrile |
| CAS Number | 1267470-51-8 |
| SMILES | CC(C)C(=O)N1C=C(C2=CC=CC=C21)C#N |
| InChI Key | Derived from structure |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Structural Analysis
The molecule features two key functional handles:
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C3-Nitrile (Cyano): A versatile precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (e.g., tetrazoles via cycloaddition).
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N1-Isobutyryl: A sterically demanding amide. Unlike a simple acetyl group, the isobutyryl group provides enhanced stability against premature hydrolysis while still being removable under mild basic conditions (e.g., K₂CO₃/MeOH).
Part 3: Synthetic Pathways & Manufacturing
Primary Synthesis Protocol
The industrial preparation involves the direct N-acylation of 3-cyanoindole. This reaction must be strictly anhydrous to prevent the hydrolysis of the acyl chloride.
Reagents:
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Substrate: 1H-Indole-3-carbonitrile (CAS 5457-28-3)
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Acylating Agent: Isobutyryl chloride (1.2 equiv)
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Base: Sodium Hydride (NaH) or Triethylamine (TEA)
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Solvent: Anhydrous THF or DCM
Step-by-Step Protocol:
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Deprotonation: Charge a reactor with 1H-indole-3-carbonitrile dissolved in anhydrous THF. Cool to 0°C.
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Activation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes until gas evolution ceases and the solution turns yellow/orange (formation of the indolyl anion).
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Acylation: Add isobutyryl chloride dropwise, maintaining the temperature below 5°C. The steric bulk of the isobutyryl group requires slow addition to ensure complete reaction.
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Quench: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Quench with saturated NH₄Cl solution.
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Isolation: Extract with Ethyl Acetate. Wash organics with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Heptane to yield the product.
Synthesis Workflow Diagram
Caption: Stoichiometric conversion of 3-cyanoindole to the N-isobutyryl derivative via nucleophilic substitution.
Part 4: Applications in Drug Discovery[1][4]
Strategic Utility: Directed Lithiation
The N-isobutyryl group is not merely a protecting group; it is a Directing Metalation Group (DMG) .
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Mechanism: The carbonyl oxygen of the isobutyryl group can coordinate with organolithium reagents (e.g., LDA or t-BuLi), directing deprotonation specifically to the C2 position .
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Outcome: This allows researchers to introduce electrophiles (halogens, alkyls, aryls) at C2, creating highly substituted indole cores found in complex alkaloids.
Downstream Transformations
The C3-cyano group remains reactive, allowing for divergent synthesis:
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Reduction: Hydrogenation (Raney Ni/H₂) yields Tryptamine derivatives (serotonin analogs).
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Hydrolysis: Acidic hydrolysis yields Indole-3-carboxylic acid (auxin analogs).
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Cyclization: Reaction with sodium azide yields Tetrazolyl-indoles (bioisosteres for carboxylic acids).
Reaction Network Diagram
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the N-isobutyryl and C3-cyano groups.
Part 5: Analytical Characterization & Quality Control
To ensure the integrity of the compound for pharmaceutical use, the following analytical signals must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Aromatic Region (7.2 – 8.0 ppm): Four distinct multiplets corresponding to the indole benzene ring (H4, H5, H6, H7). The H2 proton (adjacent to Nitrogen) typically appears as a singlet around 8.1 ppm .
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Isobutyryl Group:
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Methine (CH): A septet around 3.0 – 3.5 ppm .
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Methyls (CH₃): A distinct doublet (integrating to 6H) around 1.2 – 1.4 ppm .
-
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Diagnostic Check: Absence of the broad N-H singlet (usually >10 ppm) confirms complete acylation.
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 213.25 m/z.
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Fragmentation: Loss of the isobutyryl group (-71 Da) is a common fragmentation pathway, showing a daughter ion at ~142 m/z (cyanoindole core).
QC Workflow
Caption: Standard Quality Control workflow for pharmaceutical intermediates.
Part 6: Handling & Safety[5]
Stability
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Hydrolysis Risk: The N-acyl bond is susceptible to hydrolysis in the presence of strong acids or bases. Store under inert atmosphere (Argon/Nitrogen) if possible.
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Thermal Stability: Stable up to ~150°C, but avoid prolonged exposure to temperatures >40°C during storage to prevent slow degradation.
Safety Precautions (GHS Classifications)
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H302: Harmful if swallowed (Indole derivative).
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H315/H319: Causes skin and serious eye irritation.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
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PubChem. (2025).[3] Compound Summary: 1H-Indole-3-carbonitrile.[4][5][6] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2025).[7] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules Journal. Retrieved from [Link][7]
Sources
- 1. 3-氰基吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 1H-indole-3-carboxamide | C9H8N2O | CID 2192542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-(2-chlorophenoxy)propyl)-1H-indole-3-carbonitrile | C18H15ClN2O | CID 2289665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-3-Carbonitrile, 4-Methoxy- Chemical Properties, Uses & Supplier China | High Purity Indole Derivatives | Buy Online [nj-finechem.com]
- 6. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
